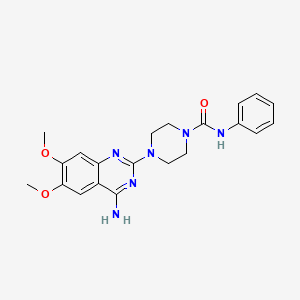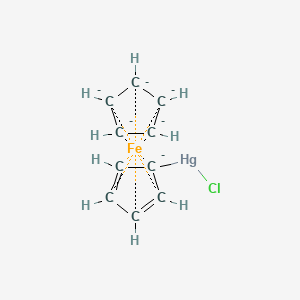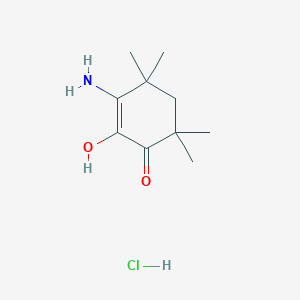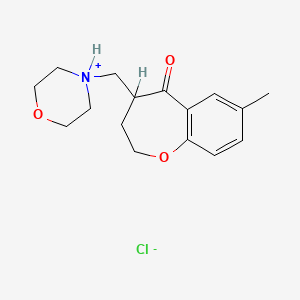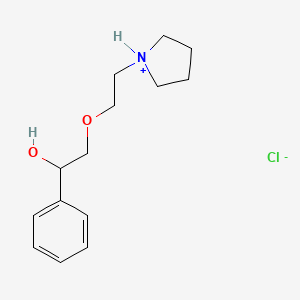
alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride is a heterocyclic organic compound with the molecular formula C14H22ClNO2 and a molecular weight of 271.78 g/mol . It is known for its unique structure, which includes a pyrrolidine ring, an ethoxy group, and a benzyl alcohol moiety. This compound is used primarily in research and experimental applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with 2-(1-pyrrolidinyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted benzyl alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzyl alcohol moiety play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simpler compound with a similar pyrrolidine ring structure.
Benzyl Alcohol: Shares the benzyl alcohol moiety but lacks the pyrrolidine and ethoxy groups.
2-(1-Pyrrolidinyl)ethanol: Contains the pyrrolidine and ethoxy groups but lacks the benzyl alcohol moiety.
Uniqueness
Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride is unique due to its combination of a pyrrolidine ring, ethoxy group, and benzyl alcohol moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .
Eigenschaften
CAS-Nummer |
956-08-1 |
|---|---|
Molekularformel |
C14H22ClNO2 |
Molekulargewicht |
271.78 g/mol |
IUPAC-Name |
1-phenyl-2-(2-pyrrolidin-1-ium-1-ylethoxy)ethanol;chloride |
InChI |
InChI=1S/C14H21NO2.ClH/c16-14(13-6-2-1-3-7-13)12-17-11-10-15-8-4-5-9-15;/h1-3,6-7,14,16H,4-5,8-12H2;1H |
InChI-Schlüssel |
COXVZBFFPODXOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[NH+](C1)CCOCC(C2=CC=CC=C2)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B13791799.png)
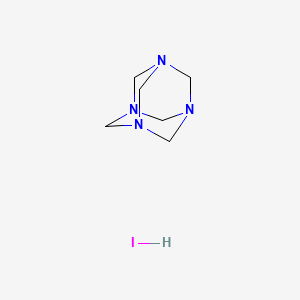
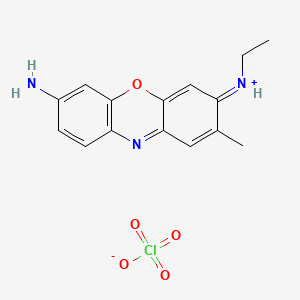
![13H-Dibenzo[a,i]fluoren-13-one](/img/structure/B13791809.png)
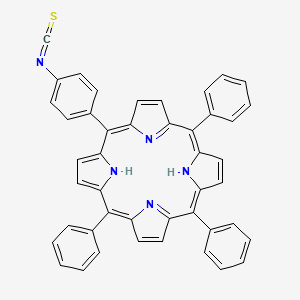
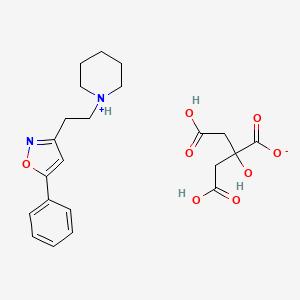
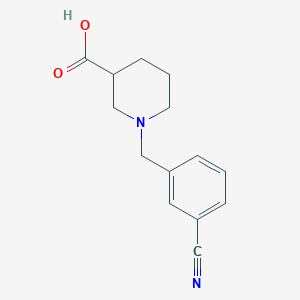


![[(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B13791833.png)
